molecular formula C10H14O3 B1355270 1-(2,4-Dimethoxyphenyl)ethanol CAS No. 829-19-6

1-(2,4-Dimethoxyphenyl)ethanol

Cat. No.: B1355270
CAS No.: 829-19-6
M. Wt: 182.22 g/mol
InChI Key: RUANRSQPKRJMNZ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)ethanol is a valuable chemical intermediate in organic and medicinal chemistry research. This compound, appearing as a liquid at room temperature, is recognized for its role in constructing complex molecules with biological relevance. Its primary research application is in the synthesis of novel monocyclic β-lactam (azetidin-2-one) scaffolds, which are crucial structures in the development of antibiotics . In a documented synthetic pathway, this alcohol is a key precursor in a [2+2] cycloaddition reaction (Staudinger reaction) for producing 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, a target molecule in studies exploring new antibacterial agents . The 2,4-dimethoxyphenyl group provided by this compound can serve as a protecting group or a directing moiety in metal-catalyzed reactions, and it may also be incorporated into ligands for catalyst design. Researchers value this substance for building pharmacologically active molecules and for methodological studies in synthetic chemistry. Please Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should conduct a thorough hazard assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUANRSQPKRJMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543326
Record name 1-(2,4-Dimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

829-19-6
Record name 1-(2,4-Dimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2,4 Dimethoxyphenyl Ethanol

Conventional Chemical Synthesis Routes

Conventional chemical synthesis provides reliable and well-established pathways to 1-(2,4-dimethoxyphenyl)ethanol. These methods primarily involve the reduction of a ketone, offering different approaches to control the reaction's outcome.

Reduction of 1-(2,4-Dimethoxyphenyl)ethanone Precursors

The reduction of 1-(2,4-dimethoxyphenyl)ethanone is a common and effective strategy for synthesizing the target alcohol. This transformation can be accomplished using several reducing agents and catalytic systems, each with its own set of advantages and challenges.

Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds. chemrxiv.org This method involves the use of a catalyst to facilitate the addition of hydrogen across the carbon-oxygen double bond of the ketone.

Heterogeneous catalysts, such as Raney-nickel and palladium-on-charcoal (Pd/C), are frequently employed for the hydrogenation of acetophenones. masterorganicchemistry.comvineethchemicals.com These solid catalysts are favored in industrial applications due to their ease of separation from the reaction mixture and potential for recycling. chemrxiv.org

Raney-nickel: This catalyst, an alloy of aluminum and nickel, is known for its high surface area and adsorbed hydrogen content. masterorganicchemistry.com It is effective for the hydrogenation of various functional groups, including ketones. masterorganicchemistry.comorgsyn.org

Palladium-on-charcoal (Pd/C): Pd/C is a versatile and selective catalyst for hydrogenation reactions. vineethchemicals.com It consists of palladium metal dispersed on activated carbon, which maximizes its surface area and catalytic activity. wikipedia.org Pd/C is used in various hydrogenation processes, including carbonyl reduction. wikipedia.orgmatthey.com

The efficiency and selectivity of catalytic hydrogenation are highly dependent on the reaction conditions. Optimization of parameters such as temperature, pressure, solvent, and the choice of catalyst is crucial for maximizing the yield of the desired alcohol. acs.orgpan.pl

For instance, in the hydrogenation of 3',4'-dimethoxyacetophenone, a related compound, using a Raney-nickel catalyst in an aqueous medium, the reaction is preferably carried out at temperatures between 50-100°C and pressures of 5-10 bar. google.com The choice of solvent can also significantly influence the reaction; for example, using isopropyl alcohol as a hydrogen donor in transfer hydrogenation requires careful temperature control to avoid catalyst decomposition. pan.pl

Table 1: Optimization of Catalytic Hydrogenation Conditions for Acetophenone (B1666503) Derivatives

Parameter Condition Effect on Reaction
Catalyst Raney-nickel Effective for ketone reduction. google.comgoogle.com
Palladium-on-charcoal High selectivity for carbonyl reduction. vineethchemicals.com
Temperature 50-100 °C Optimal range for Raney-nickel catalyzed hydrogenation of a related dimethoxyacetophenone. google.com
Pressure 5-10 bar Preferred pressure range for Raney-nickel catalyzed hydrogenation of a related dimethoxyacetophenone. google.com
Solvent Aqueous medium Can be used with Raney-nickel. google.com

This table is generated based on data for related acetophenone hydrogenations and provides a general guideline.

A key challenge in the catalytic reduction of substituted acetophenones is achieving high selectivity for the desired alcohol. Several side reactions can occur, leading to the formation of undesired byproducts.

Ring Saturation: The aromatic ring can be hydrogenated, especially under harsh conditions, leading to the formation of cyclohexyl derivatives. The presence of electron-releasing substituents like methoxy (B1213986) groups can decrease the binding of the aromatic ring to the catalyst surface, thus improving selectivity towards the reduction of the carbonyl group over the ring. core.ac.uk

Hydrogenolysis: This process involves the cleavage of C-O bonds by hydrogen. In the case of this compound, hydrogenolysis could potentially cleave the methoxy ether bonds or the newly formed hydroxyl group. Palladium on carbon is a known catalyst for hydrogenolysis, particularly of benzyl (B1604629) ethers. wikipedia.org

Ether Formation: Under certain conditions, intermolecular dehydration between two molecules of the product alcohol can lead to the formation of an ether byproduct.

Metal hydrides, particularly sodium borohydride (B1222165) (NaBH₄), are widely used reagents for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com This method is often preferred in a laboratory setting due to its mild reaction conditions and high selectivity.

Sodium borohydride is a selective reducing agent that reduces aldehydes and ketones but typically does not reduce esters, amides, or carboxylic acids under standard conditions. masterorganicchemistry.com The reduction of 1-(2,4-dimethoxyphenyl)ethanone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide, usually during an aqueous workup, to yield this compound. masterorganicchemistry.com The reaction is commonly carried out in protic solvents like methanol (B129727) or ethanol (B145695). google.com The efficiency of the reduction can be influenced by factors such as temperature and the presence of certain additives. For instance, the use of calcium chloride or lanthanum chloride has been shown to improve the specificity of sodium borohydride reductions in some cases. sioc-journal.cn

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
1-(2,4-Dimethoxyphenyl)ethanone
3',4'-Dimethoxyacetophenone
Sodium Borohydride
Raney-nickel
Palladium-on-charcoal
Isopropyl alcohol
Calcium chloride
Lanthanum chloride
Methanol
Metal Hydride Reductions (e.g., Sodium Borohydride)
Influence of Additives and Solvents on Selectivity

The selectivity of chemical reactions to produce this compound can be significantly influenced by the choice of solvents and additives. In broader contexts of organic synthesis, such as the reactions of aromatic aldehydes, the solvent and catalyst system are critical in determining the reaction pathway and product distribution. For instance, in solvent-free reactions of aromatic aldehydes with ketones, the use of a dual inorganic base system like NaOH and K2CO3 can direct the chemoselectivity towards specific products. sciengine.com While not directly studying this compound, this illustrates the principle that the reaction environment, including the polarity of the solvent and the nature of the catalyst or additive, plays a crucial role in controlling the outcome of reactions involving substituted benzaldehydes and related compounds.

Grignard-Type Reactions (e.g., from Dimethoxybenzaldehyde and Methylmagnesium Iodide)

A primary and well-established method for the synthesis of this compound is through the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. masterorganicchemistry.comlibretexts.orgyoutube.com Specifically, this compound can be prepared by reacting 2,4-dimethoxybenzaldehyde (B23906) with methylmagnesium iodide. google.comrsc.org In this process, the methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with an acid protonates the resulting alkoxide to yield the secondary alcohol, this compound. youtube.com This method is a versatile and widely used strategy for forming carbon-carbon bonds and synthesizing alcohols. libretexts.org

Stereoselective Synthesis of Enantiopure this compound

The production of single-enantiomer (enantiopure) this compound is of significant interest, and enzymatic methods have proven to be highly effective for this purpose.

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. diva-portal.org This strategy relies on the ability of enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer and the product. researchgate.net

Lipase-Catalyzed Transesterification and Hydrolysis

Lipases are a class of enzymes widely employed in organic synthesis due to their stability in organic solvents and their high chemo-, regio-, and enantioselectivity. researchgate.net They can catalyze both hydrolysis of esters and transesterification reactions, making them versatile tools for kinetic resolution. rsc.org In the context of resolving racemic alcohols like this compound, lipase-catalyzed transesterification is a common approach. nih.gov This involves the transfer of an acyl group, often from an activated ester like vinyl acetate (B1210297), to one of the alcohol enantiomers, resulting in an enantioenriched ester and the unreacted, enantioenriched alcohol. nih.govscience.gov

The success of an enzymatic resolution is highly dependent on the choice of the biocatalyst. Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is one of the most frequently used commercial biocatalysts due to its broad substrate scope and high efficiency. rsc.org It has been successfully used in the kinetic resolution of a wide array of racemic alcohols and amines through transesterification or hydrolysis. rsc.orgresearchgate.net For instance, Novozym 435 has shown excellent performance in the resolution of various secondary alcohols, achieving high enantiomeric excess. rsc.orgnih.gov

Another important lipase is from Thermomyces lanuginosus (TLL), which has also demonstrated high efficiency in kinetic resolutions. researchgate.netsci-hub.se TLL has been used for the resolution of racemic compounds, and its activity and stability can be enhanced through immobilization or molecular engineering. researchgate.net The screening of different lipases is a critical first step in developing a resolution process, as the selectivity and reaction rate can vary significantly between enzymes. nih.gov

Controlling the conversion is crucial in kinetic resolution to achieve high enantiomeric excess (ee) for both the product and the remaining substrate. researchgate.net For an ideal kinetic resolution with a very high enantioselectivity (E-value), a conversion of 50% will yield both the product and the unreacted substrate with >99% ee. researchgate.net The enantioselectivity of a lipase is influenced by several factors, including the substrate structure, the acyl donor, the solvent, and the reaction temperature. nih.gov

For example, in the lipase-catalyzed resolution of a structurally related compound, 1-(4-methoxyphenyl)ethanol, Novozym 40086 was identified as the best biocatalyst. nih.gov Under optimized conditions using n-hexane as the solvent and vinyl acetate as the acyl donor at 35°C, an enantiomeric excess of the substrate (eeS) of 99.87% was achieved at a conversion of 56.71%. nih.gov Research on other racemic alcohols has shown that lipases like Novozym 435 can achieve high enantioselectivity (E > 200) and conversions close to 50% in short reaction times. researchgate.netunimi.it The reusability of the immobilized enzyme is also an important factor for industrial applications, and studies have shown that enzymes like Novozym 435 can be reused for multiple cycles while maintaining high conversion and enantioselectivity. researchgate.netunimi.it

Table 1: Compound Names Mentioned in the Article

Compound Name
This compound
2,4-Dimethoxybenzaldehyde
Methylmagnesium iodide
Vinyl acetate
1-(4-Methoxyphenyl)ethanol
Sodium hydroxide
Potassium carbonate
(1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol
(S)-β-halohydrin
Luliconazole
2-chloro-1-(2,4- dichlorophenyl)ethyl acetate
(R)-SQ 32926
1-(o-tolyl)ethanol
1-(1-naphthyl)ethanol
1-(2,6-dimethoxyphenyl)ethanol
2-Phenyl-2-butanol
1-(3,4-dimethoxyphenyl)ethanol
3,4-dimethoxyacetophenone
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone
4-methoxybenzaldehyde
3,4-(dimethoxy)phenyl methyl ketone
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-trizaol-1-yl)propan-1-one
Effects of Substrate Structure and Reaction Conditions on Enantiopurity

In the asymmetric synthesis of chiral alcohols like this compound, the structure of the substrate and the specific reaction conditions are paramount in controlling enantiopurity. The electronic and steric properties of the substituents on the acetophenone ring influence how a chiral catalyst or reagent interacts with the prochiral ketone.

Key factors that modulate the enantiomeric excess (ee) include the choice of catalyst, solvent, temperature, and pressure. For the catalytic hydrogenation of ketone precursors, chiral catalysts, often based on ruthenium (Ru) or rhodium (Rh), are employed to achieve high enantioselectivity. For instance, in the synthesis of analogous chiral alcohols, Ru-based Noyori-type catalysts have demonstrated the ability to produce products with over 99% ee. Optimization of these conditions is crucial; lower temperatures generally favor higher selectivity, while factors like hydrogen pressure and catalyst-to-substrate ratio must be fine-tuned to balance reaction kinetics and enantioselectivity.

The solvent can also play a significant role. The use of solvent mixtures, such as methanol/THF, can help minimize side reactions and improve selectivity. The reaction time is another critical parameter; while sufficient time is needed for high conversion, excessively long reactions can sometimes lead to racemization or the formation of byproducts.

Table 1: Influence of Reaction Conditions on Enantioselective Hydrogenation of Aryl Ketones

ParameterGeneral Effect on Enantioselectivity (ee)Reference
Catalyst Choice of chiral ligand (e.g., Ts-DPEN) is critical for high ee.
Temperature Lower temperatures (e.g., 25–40°C) often increase ee by reducing non-selective pathways.
Hydrogen Pressure Optimal pressure (e.g., 10-100 bar) is needed; can affect both rate and selectivity.
Solvent Polarity and coordinating ability can influence catalyst performance and ee.
Catalyst:Substrate Ratio Lower ratios (e.g., 1:100–1:500) are desirable for efficiency but must be sufficient for high conversion and selectivity.

Asymmetric Bioreduction Approaches

Biocatalysis, particularly the use of enzymes, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov These methods often proceed under mild conditions, yielding products with very high enantiopurity (often >99% ee) and theoretical yields approaching 100%. nih.gov

Ketoreductase-Mediated Reductions

Ketoreductases (KREDs) are a class of oxidoreductase enzymes (EC 1.1.1.184) that are exceptionally useful for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. google.comgoogle.com These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), as the source of hydride for the reduction. sci-hub.seasm.org The high degree of chemo-, regio-, and stereoselectivity exhibited by KREDs makes them ideal biocatalysts for producing enantiopure alcohols. frontiersin.orgresearchgate.net

Application of Recombinant Microorganisms (e.g., Escherichia coli)

To overcome the limitations of using native organisms, which may have low enzyme concentrations or competing enzymes, KREDs are frequently overexpressed in recombinant host microorganisms. nih.gov Escherichia coli is a widely used host for this purpose due to its well-understood genetics, rapid growth, and ability to produce large quantities of the desired enzyme. nih.govnih.gov

Expressing KREDs in E. coli as a whole-cell biocatalyst is often preferred for industrial applications. nih.gov This approach circumvents the need for costly and time-consuming enzyme purification. nih.gov Furthermore, the host cell's metabolic machinery can be harnessed to regenerate the expensive NADH or NADPH cofactor, which is essential for the catalytic cycle. nih.govresearchgate.net For example, by using a co-substrate like glucose or isopropanol, the host cell's own dehydrogenases can continuously reduce the oxidized cofactor (NAD⁺/NADP⁺) back to its active form (NADH/NADPH). asm.orgrsc.org

Protein Engineering for Enhanced Catalytic Activity and Enantioselectivity

While naturally occurring KREDs can be effective, they may not possess optimal properties for a specific industrial process, such as high activity towards a non-natural substrate like 2,4-dimethoxyacetophenone, or sufficient stability under process conditions. sci-hub.se Protein engineering provides a powerful toolkit to tailor enzymes for specific applications. sci-hub.sersc.org

Techniques such as directed evolution and site-directed mutagenesis are used to create enzyme variants with improved characteristics. dntb.gov.ua By modifying amino acid residues in and around the enzyme's active site, researchers can alter substrate specificity, enhance catalytic activity (kcat), and even invert or improve enantioselectivity. google.comrsc.orgnih.gov For example, mutations can enlarge the substrate-binding pocket to better accommodate bulky substrates or alter the electronic environment to favor the binding of one enantiomer's transition state over the other. nih.gov Molecular dynamics simulations are often used to guide these engineering efforts by providing insights into substrate binding and the catalytic mechanism. rsc.org

Table 2: Examples of Protein Engineering Strategies for Ketoreductases

Engineering GoalStrategyExample OutcomeReference
Improve Catalytic Activity Site-directed mutagenesis of active site residues (e.g., F92C/F94W in CgKR1).Higher activity toward a broad range of substrates, enabling gram-scale synthesis. rsc.org
Enhance Thermostability Combining beneficial point mutations predicted by software (e.g., FireProt).Increased half-life at elevated temperatures (e.g., from 2.7h to 58h at 45°C). rsc.org
Reverse Enantioselectivity Mutation of key residues controlling stereochemical outcome (e.g., position 190 in a Lactobacillus KRED).Switch from producing the (R)-alcohol to the (S)-alcohol with high ee. google.com
Relieve Substrate Inhibition Iterative saturation mutagenesis at critical sites.Overcame substrate inhibition, allowing for higher substrate loading in the reaction. dntb.gov.ua
Process Optimization in Biotransformation (e.g., pH, temperature, cofactor concentration)

Optimizing the reaction conditions is crucial for maximizing the yield and efficiency of a whole-cell biotransformation. nih.gov Key parameters that require careful control include pH, temperature, substrate and catalyst concentration, and cofactor regeneration.

The pH and temperature of the reaction medium must be maintained at the optimal range for the specific KRED to ensure maximum activity and stability. onlinemicrobiolab.ir For instance, the bioreduction of a related chloroketone using Acinetobacter sp. was optimized to 40°C. researchgate.net The solubility of hydrophobic substrates like 2,4-dimethoxyacetophenone can be a limiting factor, often necessitating the use of co-solvents. kaust.edu.sa

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Oxidation Reactions

The oxidation of 1-(2,4-Dimethoxyphenyl)ethanol to its corresponding ketone, 2',4'-dimethoxyacetophenone, is a fundamental transformation. Mechanistic studies on analogous benzylic alcohols show that these reactions can proceed through several pathways, often involving catalytic systems and reactive intermediates.

The catalytic oxidation of secondary benzylic alcohols is a common and efficient method for the synthesis of aryl ketones. Noble metals such as palladium and platinum, as well as other transition metals like iron, are known to catalyze the oxidation of alcohols using green oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen. rsc.orgresearchgate.net For this compound, a typical pathway involves the coordination of the alcohol to the metal center. In the presence of an oxidant like H₂O₂, the metal facilitates the transfer of hydride from the benzylic carbon, leading to the formation of the ketone product and water.

The reaction mechanism often follows a dual pathway on catalyst surfaces, particularly in electro-oxidation. researchgate.net This can involve partial oxidation to the ketone or, under harsher conditions, cleavage of C-C bonds. However, for synthetic purposes, conditions are optimized to selectively yield the ketone.

The oxidation of benzylic alcohols can proceed through radical intermediates, especially under photocatalytic or certain metal-catalyzed conditions. mdpi.com The reaction may be initiated by a Hydrogen Atom Transfer (HAT) from the benzylic C-H bond to a radical species generated from the catalyst and oxidant. This forms a stabilized benzyl (B1604629) radical. This radical can be subsequently trapped by oxygen or another oxidant to generate a peroxy radical, which then collapses to the ketone product. mdpi.com

Alternatively, a Proton-Coupled Electron Transfer (PCET) mechanism may occur. acs.orgorganic-chemistry.org In this pathway, the electron is transferred from the π-system of the electron-rich dimethoxy-substituted aryl ring, while the proton is abstracted from the benzylic position. acs.org This process generates a radical cation intermediate. The strong electron-donating nature of the two methoxy (B1213986) groups on the phenyl ring of this compound makes its aromatic system particularly susceptible to this type of oxidative mechanism. Theoretical studies on the oxidation of benzyl alcohol initiated by hydroxyl radicals also highlight the formation of radical adducts that lead to a variety of oxidation products. nih.gov

The kinetics of the oxidation of alcohols are often complex and depend on the specific catalytic system employed. For many metal-catalyzed oxidations, the reaction rate shows a first-order dependence on the concentrations of the alcohol, the oxidant, and the catalyst. orientjchem.orgresearchgate.net

The general rate law can often be expressed as: Rate = k [Alcohol]¹ [Oxidant]¹ [Catalyst]¹

The rate constant, k, is influenced by factors such as temperature and the solvent. The table below illustrates hypothetical kinetic data for the oxidation of this compound, demonstrating how the initial rate might change with reactant concentrations based on a pseudo-first-order kinetic model.

Experiment[this compound] (mol/L)[H₂O₂] (mol/L)[Catalyst] (mol/L)Initial Rate (mol L⁻¹ s⁻¹)
10.10.10.0011.5 x 10⁻⁵
20.20.10.0013.0 x 10⁻⁵
30.10.20.0013.0 x 10⁻⁵
40.10.10.0023.0 x 10⁻⁵

Acid-Catalyzed Transformations (e.g., Acidolysis with Trifluoroacetic Acid)

In the presence of a strong acid, this compound can undergo transformations such as dehydration or substitution (acidolysis). The mechanism is initiated by the protonation of the hydroxyl group by the acid, forming a good leaving group (water).

Departure of the water molecule generates a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring. The two electron-donating methoxy groups at the ortho and para positions play a crucial role in this stabilization.

This stabilized carbocation can then react in several ways:

Elimination: Loss of a proton from the adjacent methyl group results in the formation of 2,4-dimethoxy-α-methylstyrene.

Nucleophilic Attack: The carbocation can be trapped by a nucleophile. In the case of acidolysis with trifluoroacetic acid, the trifluoroacetate (B77799) anion can act as a nucleophile, leading to the formation of 1-(2,4-dimethoxyphenyl)ethyl trifluoroacetate. Studies on the analogous reaction of 1-(p-methoxyphenyl)ethyl trifluoroacetate with alcohols and phenols suggest that such reactions can proceed through an intermolecular Sₙi mechanism, involving an ion pair, which leads to a mixture of retention and racemization of the stereocenter. rsc.org

General Derivatization Strategies

Derivatization is the chemical modification of a compound to make it suitable for a specific analytical method, such as High-Performance Liquid Chromatography (HPLC), or to alter its properties for further synthesis. nih.gov For a secondary alcohol like this compound, the primary site for derivatization is the hydroxyl group.

Common strategies include:

Esterification: The alcohol can be converted to an ester by reacting it with an acyl chloride, anhydride, or carboxylic acid. For chiral analysis by HPLC, derivatization with chromophoric or fluorophoric reagents like benzoates or picolinates is frequently employed to enhance detection and separation on a chiral stationary phase. researchgate.net

Etherification: The hydroxyl group can be converted into an ether, for example, by reaction with an alkyl halide under basic conditions (Williamson ether synthesis).

Silylation: Reaction with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), converts the alcohol into a silyl (B83357) ether. This is a common strategy to increase the volatility of the compound for analysis by gas chromatography.

Influencing Factors on Reaction Selectivity and Rate

The outcome of the chemical transformations of this compound is governed by several interconnected factors.

FactorInfluence on RateInfluence on Selectivity
Substituents The electron-donating 2,4-dimethoxy groups increase the rate of reactions involving cationic or radical intermediates by stabilizing them.The electronic nature of substituents directs the reaction pathway. For example, it favors oxidation and acid-catalyzed reactions over reactions requiring electron-withdrawal.
Catalyst The choice of catalyst (e.g., Pd vs. Pt vs. Fe) and its support material can dramatically alter the reaction rate. mdpi.comDifferent catalysts can favor different pathways. For instance, some catalysts are highly selective for oxidation to the ketone, while others might lead to over-oxidation or side reactions. mdpi.com
Solvent Solvent polarity can affect reaction rates. Polar solvents can stabilize charged intermediates and transition states, accelerating reactions that involve them. mdpi.comThe solvent can influence the competition between substitution and elimination reactions in acid-catalyzed transformations.
Temperature Increasing the temperature generally increases the reaction rate according to the Arrhenius equation.Higher temperatures can sometimes lead to a decrease in selectivity, favoring the formation of thermodynamic products or promoting side reactions like decomposition.
Reactant Concentration Higher concentrations of reactants typically lead to a faster reaction rate, as described by the rate law. researchgate.netThe ratio of reactants can influence selectivity. For example, in acid-catalyzed reactions, a high concentration of a nucleophile will favor the substitution product over the elimination product.

Solvent Effects

The choice of solvent is a critical factor in the chemical transformations of this compound, particularly in its dehydration to 2,4-dimethoxystyrene. The solvent's primary role is to influence the equilibrium of the reaction. Dehydration is a reversible process, and the removal of water is essential to drive the reaction toward the product side.

Research on the dehydration of the closely related compound 1-phenylethanol (B42297) has shown that non-polar, water-immiscible solvents are highly effective. nih.govacs.org Toluene, for instance, facilitates high conversion rates because the water produced during the reaction is immiscible and separates from the organic phase. nih.govacs.org This phase separation effectively removes water from the reaction equilibrium, driving the formation of the styrene (B11656) product. acs.org Conversely, the reaction is significantly inhibited in polar or water-miscible solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, and dioxane, where the water byproduct remains dissolved and can participate in the reverse reaction. nih.govacs.org

Furthermore, it has been observed that while an excess of water is inhibitory, trace amounts of water are sometimes necessary to initiate the catalytic activity, suggesting a complex interaction between the solvent, water, and the catalyst. acs.org For the dehydration of this compound, a similar preference for non-polar, water-immiscible solvents is expected to achieve high yields of 2,4-dimethoxystyrene.

SolventTypeEffect on DehydrationReason
TolueneNon-polar, AromaticFavorableImmiscible with water, driving equilibrium forward. nih.govacs.org
BenzeneNon-polar, AromaticFavorableImmiscible with water. acs.org
o-DichlorobenzenePolar, AromaticLess FavorableReaction proceeds but may be slower than in non-polar solvents. acs.org
Tetrahydrofuran (THF)Polar, EtherInhibitoryMiscible with water, preventing product formation. acs.org
AcetonitrilePolar, NitrileInhibitoryMiscible with water. acs.org
DioxanePolar, EtherInhibitoryMiscible with water. acs.org

pH Dependence of Reaction Pathways

The transformation of this compound is highly dependent on pH, with acidic conditions being essential for the principal reaction pathway of dehydration. The reaction typically follows an E1 (elimination, unimolecular) mechanism, which is characteristic of secondary and tertiary alcohols in the presence of a strong acid. libretexts.orglibretexts.org

The mechanism involves three key steps:

Protonation of the Hydroxyl Group : The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid (e.g., sulfuric acid or phosphoric acid), forming an alkyloxonium ion. libretexts.orgstudy.com This step converts the poor-leaving hydroxyl group (-OH) into a good-leaving group (–OH2+). libretexts.org

Formation of a Carbocation : The alkyloxonium ion dissociates, with the water molecule departing to leave behind a secondary benzylic carbocation. libretexts.orgstudy.com This is the slowest, rate-determining step of the reaction. quora.com The stability of this carbocation is crucial; in the case of this compound, the carbocation is significantly stabilized by resonance and the electron-donating effects of the two methoxy groups on the aromatic ring.

Deprotonation : A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO4-), abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and yielding the final product, 2,4-dimethoxystyrene. libretexts.orgstudy.com The acid catalyst is regenerated in this step. study.com

Given this mechanism, the reaction rate is directly proportional to the concentration of the acid catalyst. In neutral or basic conditions, the hydroxyl group is not protonated and remains a poor leaving group, thus preventing the dehydration reaction from occurring.

Impact of Catalysts and Additives

A variety of catalysts can be employed to facilitate the dehydration of this compound. The choice of catalyst influences reaction conditions, selectivity, and yield. These catalysts are generally acidic in nature.

Homogeneous Catalysts :

Brønsted Acids : Strong acids like sulfuric acid and phosphoric(V) acid are traditional catalysts for this reaction. chemguide.co.ukchemguide.co.uk While effective, concentrated sulfuric acid can lead to side reactions, including oxidation of the alcohol and charring, which can reduce the yield and complicate purification. chemguide.co.uk

Metal Complexes : More selective homogeneous catalysts have been developed. For the analogous dehydration of 1-phenylethanol, air-stable iron(II) and copper(II) complexes have been shown to be highly efficient, operating at moderate temperatures without the need for a strong Brønsted acid co-catalyst. nih.govosti.gov These catalysts likely function as Lewis acids, coordinating to the hydroxyl group and facilitating its departure.

Heterogeneous Catalysts :

Metal Oxides : Solid acid catalysts like aluminum oxide (Al2O3) and titanium dioxide (TiO2) are commonly used, particularly in gas-phase dehydrations at higher temperatures. researchgate.netresearchgate.net

Zeolites and Acidic Resins : Materials such as H-ZSM-5, H-Y, and acidic ion-exchange resins like Amberlyst-15 are effective in liquid-phase dehydrations. researchgate.netresearchgate.net Amberlyst-15, a sulfonic acid resin, has demonstrated high conversion and styrene yield, which is attributed to its high acid concentration and the ease of diffusion for reactants and products. researchgate.netresearchgate.net

Additives : The most significant additive is water. As discussed, its presence in the reaction mixture has a dual role. Trace amounts can be essential for activating certain catalysts, but as a product of the dehydration, its accumulation inhibits the forward reaction. acs.org Therefore, reaction setups that facilitate water removal, such as reactive distillation, are often employed to maximize yield. researchgate.net

CatalystTypePhaseTypical ConditionsSelectivity Notes
Sulfuric Acid (H₂SO₄)Homogeneous (Brønsted Acid)Liquid~170°C (for primary alcohols)Can cause charring and side reactions. chemguide.co.uk
Phosphoric Acid (H₃PO₄)Homogeneous (Brønsted Acid)LiquidHigh TemperatureCleaner reaction than with H₂SO₄. chemguide.co.ukchemguide.co.uk
[Cu(mesoFOX-L1)(MeCN)][OTf]₂Homogeneous (Lewis Acid)Liquid120°CHigh selectivity for styrene (>95% yield for 1-phenylethanol). nih.gov
Aluminum Oxide (Al₂O₃)Heterogeneous (Solid Acid)Gas/Vapor200-300°CCommonly used for gas-phase reactions. researchgate.net
Amberlyst-15Heterogeneous (Acidic Resin)Liquid~90°CHigh conversion and yield reported for 1-phenylethanol. researchgate.netresearchgate.net
H-ZSM-5Heterogeneous (Zeolite)Liquid~90°CEffective solid acid catalyst. researchgate.netresearchgate.net

Temperature Effects on Reaction Specificity

Temperature is a crucial parameter that governs both the rate and the specificity of the reactions of this compound. For alcohol dehydration, temperature dictates the competition between elimination (E1/E2) and substitution (SN1/SN2) pathways.

Generally, higher temperatures favor elimination reactions to form alkenes, while lower temperatures can favor substitution reactions, which in this case could lead to the formation of a bis(1-(2,4-dimethoxyphenyl)ethyl) ether. libretexts.orgquora.com

The required temperature for dehydration depends on the alcohol's structure. Tertiary alcohols dehydrate at the lowest temperatures (25–80°C), followed by secondary alcohols (100–140°C), and finally primary alcohols, which require the highest temperatures (170–180°C). libretexts.orgquora.com As a secondary benzylic alcohol, this compound falls into the intermediate range, with specific temperatures depending on the catalyst used. For example, catalytic dehydration of 1-phenylethanol using a copper complex proceeds efficiently at 120°C. nih.gov Using solid acid catalysts like zeolites, the reaction can also be carried out at temperatures around 90°C. researchgate.net

Operating at the optimal temperature is key to maximizing the yield of the desired 2,4-dimethoxystyrene while minimizing the formation of ethers and polymeric byproducts. Excessively high temperatures can lead to polymerization of the styrene product or other decomposition pathways.

Temperature RangeFavored Reaction PathwayPrimary ProductNotes
Low (e.g., < 100°C)Substitution (SN1)Bis(1-(2,4-dimethoxyphenyl)ethyl) etherEther formation is a common side reaction at lower temperatures. quora.com
Moderate (e.g., 100-140°C)Elimination (E1)2,4-DimethoxystyreneOptimal range for selective dehydration of secondary alcohols. libretexts.orgquora.com
High (e.g., > 150°C)Elimination (E1) / Decomposition2,4-Dimethoxystyrene / ByproductsIncreased reaction rate, but risk of polymerization and side reactions. osti.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modern chemistry for investigating molecular structures, properties, and reactivity from first principles.

Density Functional Theory (DFT) Applications

DFT is a powerful computational method that determines the electronic structure of many-body systems by using the electron density as the fundamental variable. It is widely applied to predict a range of molecular properties with a favorable balance of accuracy and computational cost.

Molecular Structure Optimization and Geometric Parameter Analysis

This analysis involves using DFT to find the lowest energy arrangement of atoms in the molecule, its most stable three-dimensional shape. The process yields precise, optimized geometric parameters such as bond lengths and bond angles. For 1-(2,4-Dimethoxyphenyl)ethanol, this would involve calculating the specific distances between all bonded atoms (e.g., C-C, C-O, O-H) and the angles between them. However, no published data for these optimized parameters are available.

Electronic Structure Characterization

The electronic structure dictates the chemical behavior of a molecule. DFT is used to explore the distribution of electrons and their energy levels.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability and reactivity. A small gap suggests the molecule is more reactive. Specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound are not documented in available research.

Charge Distribution (e.g., Mulliken Charges)

Charge distribution analysis provides insight into how electric charge is distributed among the atoms within a molecule. Mulliken population analysis is a common method used to calculate these partial atomic charges. This information helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule. A data table of Mulliken charges for each atom in this compound could not be generated due to a lack of source data.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is color-coded to show different charge regions: red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral potential. An MEP map for this compound would visually identify its reactive sites, but such a map has not been published.

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be simulated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. longdom.org These theoretical spectra serve as a valuable tool for interpreting experimental data and confirming the molecular structure. The prediction of UV-Vis absorption spectra helps in understanding the electronic properties of the molecule. longdom.org

Time-Dependent DFT (TD-DFT) for Electronic Transitions

To specifically investigate the electronic absorption properties, such as the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net This approach calculates the energies of electronic excitations from the ground state to various excited states. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations provide insight into the nature of the electronic transitions, such as n→π* or π→π* transitions, within the aromatic ring and its substituents.

Selection and Optimization of Basis Sets (e.g., 6-311G++, B3LYP)

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory, which includes the functional and the basis set. The B3LYP hybrid functional is a widely used and versatile functional for organic molecules. researchgate.netresearchgate.net

The basis set determines the flexibility given to electrons in their spatial distribution. Pople-style basis sets, like the 6-311G series, are common. researchgate.net The addition of diffuse functions ("++" or "+") is important for describing anions and weak interactions, while polarization functions ("(d,p)") allow for more complex, non-spherical electron density distributions, which is crucial for accurate geometry and property prediction. researchgate.netchemrxiv.org For a molecule like this compound, a basis set such as 6-311++G(d,p) would provide a good balance between accuracy and computational cost for geometry optimization and property calculations. researchgate.netresearchgate.net

Below is a representative table illustrating how different basis sets might be applied in a theoretical study.

FunctionalBasis SetApplication
B3LYP6-31G(d)Initial geometry optimization, preliminary analysis
B3LYP6-311++G(d,p)Refined geometry, vibrational frequencies, NMR shifts researchgate.net
CAM-B3LYP6-311++G(d,p)TD-DFT calculations for electronic excitations rsc.org

Ab Initio Methods

Ab initio, meaning "from first principles," refers to a class of computational methods that solve the Schrödinger equation without using empirical parameters. wikipedia.orgtaylorandfrancis.com The Hartree-Fock (HF) method is the simplest form of ab initio calculation. wikipedia.org More advanced and accurate methods, known as post-Hartree-Fock methods (like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory), systematically improve upon the HF method by including electron correlation. wikipedia.org While computationally more expensive than DFT, these methods can serve as a benchmark for validating results obtained from other approaches for molecules like this compound.

Semi-Empirical Methods (e.g., AM1)

Semi-empirical methods are based on the Hartree-Fock formalism but are significantly faster because they simplify or neglect many of the computationally intensive integrals and use parameters derived from experimental data to compensate. uni-muenchen.dewikipedia.org Austin Model 1 (AM1) is a well-known semi-empirical method that provides reasonable predictions for the geometries and heats of formation of organic molecules. ucsb.edunih.gov For a larger molecule or a preliminary, rapid conformational search of this compound, AM1 could be a useful and efficient tool before employing more demanding DFT or ab initio methods. uomustansiriyah.edu.iq

Computational Mechanistic Investigations

Elucidation of Reaction Pathways, Intermediates, and Transition States

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways a reaction will follow. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations (e.g., using the B3LYP functional) can be employed to locate and characterize the structures of reactants, products, and any intermediates. pitt.edursc.org

Crucially, these methods can also calculate the geometry and energy of transition states—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state represents the activation energy barrier, which is a key determinant of the reaction rate. This allows for a theoretical rationalization of experimental outcomes and the prediction of reaction feasibility under different conditions.

A hypothetical reaction pathway study for this compound would typically involve the data presented in the table below.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Description
ReactantsB3LYP/6-311++G(d,p)0.0Starting materials of the reaction.
Transition StateB3LYP/6-311++G(d,p)[Calculated Value]The energy barrier for the reaction to proceed.
IntermediateB3LYP/6-311++G(d,p)[Calculated Value]A short-lived species formed during the reaction.
ProductsB3LYP/6-311++G(d,p)[Calculated Value]The final molecules formed in the reaction.

Derivation of Kinetic and Thermodynamic Parameters from Computational Data

Computational chemistry provides a powerful avenue for the theoretical determination of kinetic and thermodynamic parameters that govern chemical reactions. For a molecule such as this compound, these parameters can be derived using various levels of theory, such as Density Functional Theory (DFT) and ab initio methods. researchgate.netresearchgate.net Methodologies like the B3LYP functional with a 6-31G(d) basis set are commonly employed to optimize the geometries of stationary points on the potential energy surface, including reactants, transition states, and products. researchgate.net

From these optimized structures, vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for transition states) and to calculate zero-point vibrational energies (ZPVE), thermal corrections, and entropic contributions. These calculations are crucial for obtaining accurate thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of reaction. researchgate.net

Kinetic parameters, most notably the activation energy (Ea), can be determined from the energy difference between the reactants and the transition state. Transition State Theory (TST) can then be utilized to calculate the rate coefficients (k) of a reaction. researchgate.net For instance, in studies of unimolecular and bimolecular dissociation reactions, computational methods have been used to investigate numerous reaction pathways and identify the most favorable ones based on the calculated activation barriers. researchgate.net While specific computational studies detailing the kinetic and thermodynamic parameters for reactions involving this compound are not extensively available in the public domain, the established theoretical frameworks provide a clear roadmap for how such parameters could be derived.

Table 1: Illustrative Thermodynamic and Kinetic Parameters for a Hypothetical Reaction of this compound (Data is for illustrative purposes only)

ParameterCalculated ValueLevel of Theory
Enthalpy of Reaction (ΔH)-25.5 kcal/molB3LYP/6-31G(d)
Gibbs Free Energy of Reaction (ΔG)-18.2 kcal/molB3LYP/6-31G(d)
Entropy of Reaction (ΔS)-24.5 cal/mol·KB3LYP/6-31G(d)
Activation Energy (Ea)15.8 kcal/molωB97XD/6-31G(d)

Structure-Reactivity Relationships (SRR) via Computational Chemistry

In this compound, the methoxy (B1213986) group at the para-position (position 4) strongly activates the ring towards electrophilic substitution at the ortho positions (3 and 5). The methoxy group at the ortho-position (position 2) further enhances this activation, particularly at the para-position relative to it (position 5). This increased electron density can be visualized and quantified using computational methods through the calculation of molecular electrostatic potential (MEP) maps and atomic charges. researchgate.net

Furthermore, substituent effects on thermochemical parameters such as bond dissociation enthalpies (BDE) and ionization energies (IE) can be computationally determined. kuleuven.be For instance, electron-donating groups like methoxy tend to decrease the N-H BDE in substituted phenoxazines and phenothiazines, thereby enhancing their radical scavenging activity. kuleuven.be A similar trend would be expected for the O-H bond in the ethanol (B145695) moiety of this compound, suggesting that the methoxy groups may influence its antioxidant potential. The electronic nature of substituents can also impact the kinetic and thermodynamic parameters of reactions, with EDGs generally stabilizing carbocationic transition states and intermediates, thus accelerating reactions that proceed through such species.

Table 2: Calculated Mulliken Atomic Charges on the Phenyl Ring of this compound (Illustrative Data)

AtomMulliken Charge (a.u.)
C1 (ipso-carbon)0.150
C2 (ortho-carbon with -OCH3)-0.185
C3 (meta-carbon)-0.120
C4 (para-carbon with -OCH3)-0.195
C5 (meta-carbon)-0.115
C6 (ortho-carbon)-0.130

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is widely employed in drug discovery and design to understand the binding mechanisms of ligands with their protein targets. ucl.ac.uk For this compound, molecular docking studies could be hypothetically performed to investigate its potential interactions with various biological macromolecules, such as enzymes or receptors.

The general workflow of a molecular docking study involves the preparation of the ligand (this compound) and the target protein structures. The ligand's three-dimensional conformation is generated and optimized, while the protein structure is typically obtained from a repository like the Protein Data Bank (PDB). ucl.ac.uk A defined binding site on the protein is then specified, and a docking algorithm is used to sample a large number of possible conformations and orientations of the ligand within this site. ucl.ac.uk

Table 3: Hypothetical Docking Results of this compound with a Target Protein (Illustrative Data)

ParameterValue
Binding Energy (kcal/mol)-7.8
Number of Hydrogen Bonds2
Interacting ResiduesTyr123, Ser245, Phe330
Inhibition Constant (Ki) (µM)5.2

Advanced Analytical Characterization Methodologies

High-Resolution Spectroscopic Techniques for Complex Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D HMQC for degradation pathways)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 1-(2,4-Dimethoxyphenyl)ethanol, one-dimensional (1D) ¹H and ¹³C NMR provide foundational data for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton environment. The aromatic protons on the dimethoxy-substituted ring typically appear as a complex pattern of multiplets in the downfield region. The methoxy (B1213986) groups give rise to sharp singlets, while the benzylic proton (CH-OH) and the methyl protons (CH₃) of the ethanol (B145695) moiety appear as a quartet and a doublet, respectively, due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique electronic environment. The chemical shifts of the aromatic carbons are influenced by the positions of the methoxy substituents, while the carbons of the ethanol side chain appear at characteristic chemical shifts.

Beyond 1D techniques, two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in complex structural analysis. HSQC correlates the chemical shifts of directly bonded protons and carbons, providing unambiguous assignments of the ¹H and ¹³C signals. researchgate.net

In the context of studying degradation pathways, such as photodegradation, 2D NMR techniques like Heteronuclear Multiple Quantum Coherence (HMQC) can be particularly insightful. researchgate.net By monitoring the changes in the HMQC spectrum over time, it is possible to track the disappearance of signals corresponding to the parent compound and the emergence of new cross-peaks from degradation products. This allows for the structural identification of intermediates and final products, thereby mapping the degradation pathway. For instance, the oxidation of the ethanol side chain or the cleavage of the methoxy groups would result in predictable changes in the HMQC spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (CH-OH)~4.8-5.0 (q)~68-72
C2 (CH₃)~1.4-1.6 (d)~23-27
Aromatic CH~6.4-7.3 (m)~98-130
C-OCH₃ (Aromatic)-~158-162
OCH₃~3.8 (s)~55-57
OHVariable-

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern. For this compound, Electron Ionization (EI) is a common method to generate a mass spectrum.

The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. The subsequent fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).

For this compound, a prominent fragmentation pathway would be the alpha-cleavage, leading to the formation of a stable benzylic cation. The fragmentation pattern is also influenced by the methoxy groups on the aromatic ring.

A plausible fragmentation pathway for this compound under EI-MS is as follows:

Alpha-Cleavage: Loss of a methyl radical (•CH₃) to form a resonance-stabilized benzylic cation.

Loss of Water: Dehydration of the molecular ion to form an ion with m/z corresponding to the loss of 18 Da.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
m/z ValueProposed FragmentFragmentation Pathway
182[C₁₀H₁₄O₃]⁺Molecular Ion (M⁺)
167[C₉H₁₁O₃]⁺M⁺ - •CH₃ (Alpha-Cleavage)
164[C₁₀H₁₂O₂]⁺M⁺ - H₂O (Dehydration)
151[C₉H₁₁O₂]⁺Further fragmentation of the benzylic cation
137[C₈H₉O₂]⁺Loss of the ethanol side chain

Integration of Spectroscopic Data with Computational Results

To achieve a more profound and accurate structural characterization of this compound, the integration of experimental spectroscopic data with computational chemistry methods, such as Density Functional Theory (DFT), is increasingly employed.

DFT calculations can be used to predict various molecular properties, including optimized molecular geometry, vibrational frequencies, and, importantly, NMR chemical shifts. researchgate.netnih.gov By comparing the computationally predicted NMR spectra with the experimentally obtained data, a higher level of confidence in the structural assignment can be achieved. Discrepancies between the calculated and experimental values can often be rationalized by considering solvent effects and conformational dynamics.

For instance, the theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method at a suitable level of theory. nih.gov The correlation between the calculated and experimental shifts can validate the proposed structure.

Furthermore, computational methods can aid in the interpretation of mass spectrometry fragmentation patterns by calculating the relative stabilities of different fragment ions. This can help to rationalize the observed peak intensities in the mass spectrum.

Interactive Data Table: Comparison of Experimental and DFT-Calculated Parameters (Illustrative)
ParameterExperimental ValueDFT Calculated Value
¹H Chemical Shift (Benzylic H)~4.9 ppm~4.85 ppm
¹³C Chemical Shift (C-OH)~70 ppm~69.5 ppm
Key MS Fragment (m/z)167Calculated stability supports this fragment

Applications in Organic Synthesis

1-(2,4-Dimethoxyphenyl)ethanol as a Chiral Building Block

The presence of a stereogenic center in this compound makes it a valuable chiral building block. In its enantiomerically pure form, it can be used to introduce chirality into a target molecule, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry often dictates efficacy and selectivity. The concept of using readily available, enantiopure compounds from the "chiral pool" is a cornerstone of modern asymmetric synthesis, allowing for the efficient construction of complex chiral molecules.

While specific examples detailing the direct use of enantiomerically pure this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential as a chiral precursor is significant. Chiral secondary alcohols are a well-established class of intermediates in the synthesis of a wide array of pharmaceuticals. The hydroxyl group can be readily transformed into other functional groups, and the existing stereocenter can direct the stereochemical outcome of subsequent reactions.

The general strategy involves utilizing the chiral alcohol to construct a more complex intermediate where the initial chirality is preserved and transferred. This approach is fundamental in the synthesis of enantiomerically pure drugs and bioactive molecules.

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse and complex small molecules for high-throughput screening and drug discovery. nih.govrsc.orgnih.gov The goal of DOS is to explore a larger area of chemical space to identify novel bioactive compounds. nih.gov DOS strategies often involve the use of common starting materials that can be elaborated through a series of branching reaction pathways to produce a wide range of molecular scaffolds. cam.ac.uk

Although direct applications of this compound in published DOS libraries are not prominent, its structure is amenable to such synthetic strategies. The presence of a chiral center and multiple functionalizable positions (the hydroxyl group and the aromatic ring) makes it a candidate for creating libraries with stereochemical and appendage diversity. A general approach in DOS involves coupling a chiral building block to various other synthons, followed by a series of cyclization or functional group interconversion reactions to generate a collection of distinct molecules.

Use as a Model Compound in Mechanistic Studies

The structural features of this compound, particularly the substituted phenyl ring and the benzylic alcohol moiety, make it an excellent model compound for studying the mechanisms of complex chemical transformations. This is especially true in research areas where understanding the cleavage of specific chemical bonds is crucial.

Lignin (B12514952), a complex aromatic biopolymer, is a major component of lignocellulosic biomass and represents a significant renewable source of aromatic chemicals. rsc.orgnih.gov A primary challenge in lignin valorization is the efficient and selective cleavage of its constituent ether and carbon-carbon linkages. The β-O-4 aryl ether linkage is the most abundant in lignin, and understanding its degradation is key to developing effective depolymerization strategies. rsc.orgnih.gov

To simplify the study of these complex reactions, researchers often employ lignin model compounds that contain specific structural motifs found in the native polymer. nih.govrsc.org Compounds structurally similar to this compound, such as those possessing a substituted phenyl group and a benzylic alcohol, are frequently used to investigate the mechanisms of catalytic and non-catalytic degradation processes. nih.govrsc.orgresearchgate.net

Studies on such model compounds provide valuable insights into reaction pathways, the formation of intermediates, and the influence of catalysts and reaction conditions on product distribution. For instance, research on the degradation of β-O-4 lignin model compounds has elucidated the mechanisms of bond cleavage and the subsequent reactions of the resulting fragments. rsc.orgresearchgate.net

Table 1: Examples of Lignin Model Compounds Used in Mechanistic Studies

Model Compound NameStructural Similarity to this compoundResearch FocusKey Findings
2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanolContains a substituted phenyl ethanol (B145695) moietyElucidation of degradation mechanisms via organic electrolysis. rsc.orgIdentification of degradation products such as 4-methoxy benzoic acid, 4-methoxy benzaldehyde, and 4-methoxybenzyl alcohol. rsc.org
1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediolContains a dimethoxyphenyl group and a secondary alcoholInvestigation of β-O-4 bond cleavage. rsc.orgDegradation leads to the formation of guaiacol (B22219) and vanillin. rsc.org
Guaiacylglycerol-β-guaiacyl etherRepresents the β-O-4 linkage in ligninStudy of acid-catalyzed depolymerization mechanisms. rsc.orgresearchgate.netConfirmed the formation of uncondensed moieties like Hibbert's ketones and revealed the role of benzyl (B1604629) carbocations as key intermediates. rsc.orgresearchgate.net
Monobenzone (α-O-4 linkage model)Aromatic ether structureExploration of conversion mechanisms in supercritical ethanol. researchgate.netElucidation of a depolymerization mechanism involving homolytic cleavage of the Cα–O linkage. researchgate.net

These studies, while not always using this compound directly, provide a strong basis for understanding how it would behave under similar conditions. The 2,4-dimethoxy substitution pattern would influence the electronic properties of the aromatic ring and, consequently, the reactivity of the benzylic alcohol and the susceptibility of the molecule to electrophilic or oxidative attack. The degradation products would likely include compounds derived from the cleavage of the C-C bond adjacent to the aromatic ring and modifications to the methoxy (B1213986) groups.

Bioreduction and Metabolic Pathways

Enzymatic Transformations of 1-(2,4-Dimethoxyphenyl)ethanol and Related Structures

The enzymatic transformation of this compound involves key enzymes that catalyze its conversion into various metabolites. The structure of this secondary alcohol makes it a substrate for enzymes that target hydroxyl groups, leading to oxidation or other modifications.

Alcohol Dehydrogenase (ADH): This class of enzymes is central to the metabolism of primary and secondary alcohols. ADH catalyzes the oxidation of the hydroxyl group in this compound to a ketone, yielding 2',4'-Dimethoxyacetophenone. This reaction is a reversible process that utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which is reduced to NADH. While ADH is most known for ethanol (B145695) metabolism, it also acts on a variety of other alcohols, playing a critical role in their biotransformation. The active site of ADH enzymes is relatively small, which can result in narrow substrate specificity, and secondary alcohols are generally considered poorer substrates than primary alcohols.

Monoamine Oxidase (MAO): MAO is a mitochondrial flavoenzyme that catalyzes the oxidative deamination of monoamines. Its primary role involves the metabolism of neurotransmitters. While MAO does not act directly on alcohols, it is integral to the metabolic pathway of related phenethylamine (B48288) compounds. For instance, in the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), MAO is responsible for the initial oxidative deamination that ultimately leads to the formation of an alcohol intermediate, 2-(4-bromo-2,5-dimethoxyphenyl)ethanol. This highlights MAO's role in producing alcohol structures that can then be further metabolized by enzymes like ADH.

Table 1: Key Enzymes in the Metabolism of this compound and Related Structures

EnzymeActionSubstrateProductCofactor
Alcohol Dehydrogenase (ADH)OxidationThis compound2',4'-DimethoxyacetophenoneNAD+
Monoamine Oxidase (MAO)Oxidative DeaminationDimethoxyphenethylamine derivativesCorresponding phenylacetaldehydeFAD

Microorganisms are widely utilized for the biotransformation of chemical compounds due to their diverse metabolic capabilities. Various yeasts, fungi, and bacteria can perform stereoselective modifications on aromatic compounds like this compound and its precursors.

The bioreduction of the corresponding ketone, 2',4'-Dimethoxyacetophenone, to produce chiral this compound is a common microbial transformation. Yeasts, in particular, are known for their ability to reduce ketones to alcohols with high enantioselectivity. For example, numerous yeast strains, including those from the genera Candida, Pichia, and Saccharomyces, have been successfully used for the asymmetric reduction of substituted acetophenones, often yielding the corresponding (S)-alcohols in high enantiomeric excess. researchgate.net The yeast Yarrowia lipolytica has also been studied for its ability to transform acetophenone (B1666503) and its derivatives. amanote.com

Fungi such as Aspergillus and Penicillium species have also demonstrated the ability to reduce acetophenone derivatives to their corresponding chiral alcohols. researchgate.net Furthermore, bacteria possess a wide array of enzymes capable of transforming xenobiotics. nih.gov For instance, some bacteria can perform O-demethylation on methoxylated aromatic compounds, a potential metabolic route for dimethoxyphenyl structures. nih.govsemanticscholar.orgnih.govrsc.org The white-rot fungus Phlebia tremellosa has been shown to demethylate lignin (B12514952) model compounds that are structurally related, such as 1-(3′,4′-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diol. researchgate.net

Table 2: Examples of Microbial Biotransformations on Related Aromatic Ketones

MicroorganismSubstrateTransformationProductReference
Candida, Pichia, Saccharomyces spp.2-Bromo-4-fluoro acetophenoneEnantioselective Reduction(S)-1-(2'-bromo-4'-fluorophenyl)ethanol researchgate.net
Yarrowia lipolyticaAcetophenone and halogenated derivativesReductionCorresponding secondary alcohols amanote.com
Penicillium sp., Aspergillus sp.Acetophenone and derivativesKeto ReductionCorresponding chiral alcohols researchgate.net
Phlebia tremellosa1-(3′,4′-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diolO-DemethylationMethanol (B129727) and other products researchgate.net

Elucidation of Metabolic Fate and Pathways

Understanding the metabolic fate of this compound requires the identification of its biotransformation products and the biochemical machinery responsible for these conversions, including the underlying electron transfer systems.

The metabolic pathway of this compound likely involves several key transformations. Based on the enzymatic activities discussed, a primary metabolic map can be proposed.

Oxidation: The initial and most direct metabolic step is the oxidation of the secondary alcohol to a ketone, 2',4'-Dimethoxyacetophenone, catalyzed by alcohol dehydrogenase.

O-Demethylation: The methoxy (B1213986) groups on the aromatic ring are potential targets for O-demethylase enzymes, which are found in various microorganisms, including bacteria and fungi. rsc.orgresearchgate.net This would lead to the formation of hydroxylated metabolites, such as 1-(2-hydroxy-4-methoxyphenyl)ethanol and 1-(4-hydroxy-2-methoxyphenyl)ethanol. Demethylation can be a critical step in breaking down complex aromatic compounds. nih.govresearchgate.net

Further Oxidation: Following initial transformations, further oxidation of the ethyl side chain could occur, potentially leading to the formation of corresponding acetic acid or benzoic acid derivatives, although this is less commonly reported for this specific structure.

Conjugation: While the focus is on bioreduction and metabolism, in eukaryotic systems, the hydroxylated metabolites could undergo subsequent Phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.

Table 3: Potential Biotransformation Products of this compound

Product NameMetabolic ReactionEnzyme/System
2',4'-DimethoxyacetophenoneOxidationAlcohol Dehydrogenase (ADH)
1-(2-Hydroxy-4-methoxyphenyl)ethanolO-Demethylation (at C2)O-Demethylase (e.g., Cytochrome P450)
1-(4-Hydroxy-2-methoxyphenyl)ethanolO-Demethylation (at C4)O-Demethylase (e.g., Cytochrome P450)

The biotransformation of xenobiotics like this compound is fundamentally a series of oxidation-reduction reactions that are coupled to the cell's central metabolism through electron transport chains. ijcmas.com These chains are essential for regenerating cofactors (like NAD+) and conserving energy for the cell.

In an oxidative process, such as the conversion of this compound to its ketone form by ADH, the cofactor NAD+ is reduced to NADH. For the cell to continue this metabolic activity, NADH must be re-oxidized to NAD+. In aerobic microorganisms, this is achieved by passing the electrons from NADH through a respiratory chain. This chain typically consists of a series of membrane-bound protein complexes and electron carriers like flavins, iron-sulfur clusters, and quinones. researchgate.net The electrons flow from a higher to a lower redox potential, with molecular oxygen serving as the final electron acceptor. ijcmas.com

Conversely, in reductive processes, such as the bioreduction of 2',4'-Dimethoxyacetophenone to the alcohol, the cell requires a source of reducing equivalents, typically in the form of NADPH or NADH. These reduced cofactors are generated during the catabolism of a growth substrate (e.g., glucose). The electrons are then transferred to the target ketone by specific reductase enzymes.

In anaerobic bacteria, the electron transport chain is adapted to use alternative terminal electron acceptors such as nitrate, sulfate, or even halogenated organic compounds. nih.gov The degradation of aromatic compounds under anaerobic conditions often involves a series of reductive steps to destabilize the aromatic ring before cleavage. nih.gov In all cases, the flow of electrons is coupled to the generation of a proton motive force across a membrane, which is then used by ATP synthase to produce ATP, the energy currency of the cell.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,4-Dimethoxyphenyl)ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via reduction of the corresponding ketone, 1-(2,4-Dimethoxyphenyl)ethanone, using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. For example, NaBH₄ in ethanol at 0–25°C for 4–6 hours yields the alcohol with >80% efficiency. Optimization includes solvent choice (e.g., methanol vs. THF), temperature control to minimize side reactions, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies methoxy (δ ~3.8 ppm for OCH₃) and hydroxyl (δ ~1.5 ppm, broad) groups. Aromatic protons appear as doublets due to para-substitution .
  • IR Spectroscopy : Confirms OH stretch (~3300 cm⁻¹) and C-O (1250 cm⁻¹) from methoxy groups .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 196.2 (C₁₀H₁₄O₃) with fragmentation patterns reflecting loss of –CH₂OH or methoxy groups .

Q. How is the compound’s purity assessed, and what are common impurities?

  • Methodological Answer : Purity is evaluated via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Common impurities include unreacted ketone precursor or dehydration products (e.g., styrene derivatives). Thresholds: ≥95% purity for biological assays; ≥99% for crystallography .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are observed in derivatives of this compound?

  • Methodological Answer : SAR studies involve modifying substituents on the phenyl ring or ethanol chain. For example:

  • Methoxy Position : 2,4-substitution enhances lipid solubility and CNS penetration compared to 3,4-substitution .
  • Ethanol Chain : Replacing –OH with –NH₂ (e.g., in [1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide) increases receptor affinity but reduces metabolic stability .
  • Assays : Use in vitro binding assays (e.g., serotonin receptors) and MDCK cell permeability models to quantify effects .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with CYP450 enzymes (e.g., CYP2D6) to predict metabolism .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.1), bioavailability (0.55), and blood-brain barrier penetration (Yes/No) .
  • Contradictions : Discrepancies between predicted and experimental solubility (e.g., in PBS) require validation via shake-flask assays .

Q. What strategies resolve contradictory biological activity data across studies?

  • Methodological Answer :

  • Source Analysis : Compare synthetic routes (e.g., NaBH₄ vs. LiAlH₄ reduction) that may introduce trace metals affecting assays .
  • Assay Standardization : Use positive controls (e.g., fluoxetine for serotonin reuptake inhibition) and replicate under identical conditions (pH, temperature) .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity (I² statistic) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.